
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate is an organic compound characterized by the presence of both sulfur and fluorine atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate typically involves the reaction of a suitable precursor with trifluoroacetic acid. One common method involves the use of trifluoroacetic anhydride as a reagent, which reacts with the precursor under controlled conditions to yield the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trifluoroacetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing trifluoroacetate groups into molecules.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A related compound with similar chemical properties but different applications.
Trifluoroacetamides: Compounds that share the trifluoroacetate group but have different functional groups attached.
Uniqueness
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate is unique due to the presence of both sulfur and fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
91106-82-0 |
|---|---|
Molekularformel |
C6H7F3O2S2 |
Molekulargewicht |
232.2 g/mol |
IUPAC-Name |
(3-methylsulfanyl-3-sulfanylidenepropyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O2S2/c1-13-4(12)2-3-11-5(10)6(7,8)9/h2-3H2,1H3 |
InChI-Schlüssel |
QTDZUGAJFHYDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)CCOC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
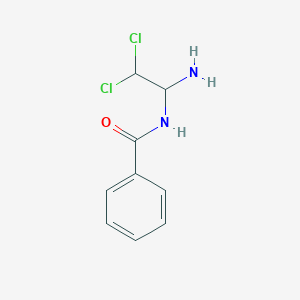
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
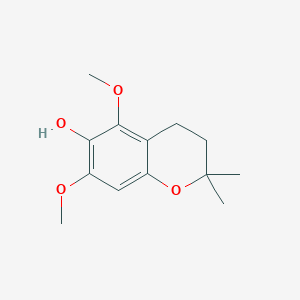
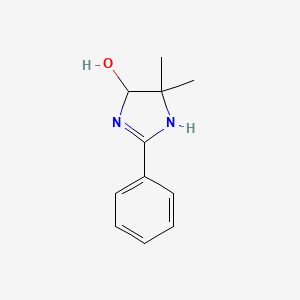
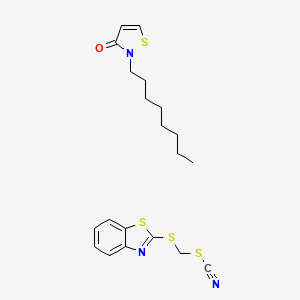
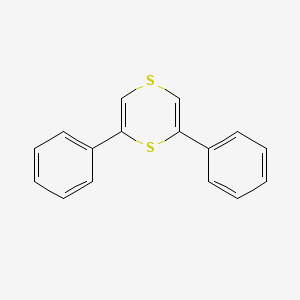
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)




![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

